

Potential applications of 3-Chloropyridazine-4-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934

[Get Quote](#)

An In-Depth Technical Guide for Medicinal Chemists

3-Chloropyridazine-4-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of pharmacologically active compounds.^{[1][2]} Its unique physicochemical properties, including a high dipole moment and robust hydrogen bonding capacity, make it an attractive alternative to more common aromatic systems in drug design.^[3] This guide focuses on a particularly valuable derivative: **3-Chloropyridazine-4-carbonitrile**. We will explore its chemical reactivity, synthetic utility, and its role as a foundational building block in the development of targeted therapeutics, with a primary focus on kinase inhibition. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.

The Pyridazine Nucleus: A Foundation of Pharmacological Diversity

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous successful therapeutic agents.^[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory,

antihypertensive, antimicrobial, and analgesic properties.[5][6] The inherent polarity of the pyridazine nucleus can improve pharmacokinetic profiles and reduce interactions with off-target proteins like the hERG potassium channel, a common hurdle in drug development.[3]

The value of the pyridazine scaffold lies in its synthetic tractability and its ability to engage in key biological interactions. The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, a critical feature for binding to target proteins. This inherent bioactivity has led to the development of approved drugs such as the GnRH receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, both of which are built upon a 3-aminopyridazine core.[3]

Physicochemical Profile: 3-Chloropyridazine-4-carbonitrile

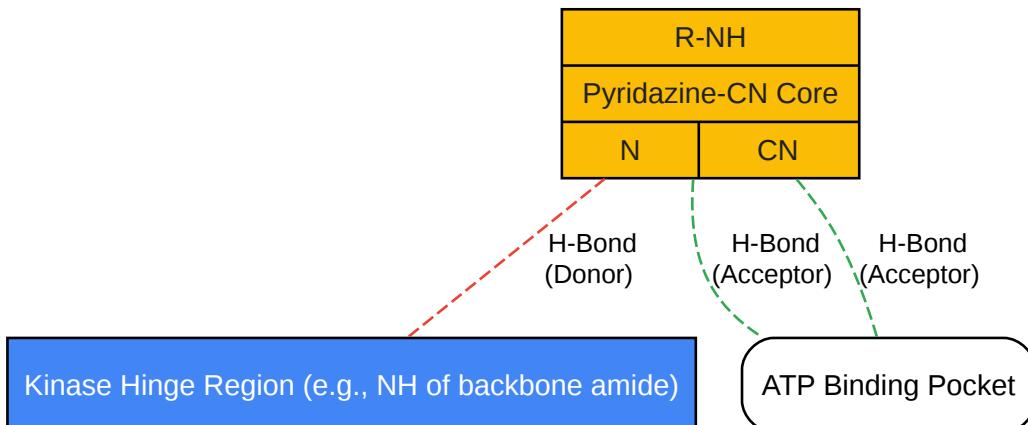
3-Chloropyridazine-4-carbonitrile (CAS No. 1445-56-3) is a strategically functionalized building block designed for synthetic elaboration.[7] Its key features are the chloro group at the 3-position and the carbonitrile group at the 4-position, which impart specific reactivity and binding capabilities.

Property	Value	Source
CAS Number	1445-56-3	[7]
Molecular Formula	C ₅ H ₂ ClN ₃	[7]
Molecular Weight	139.54 g/mol	[7][8]
Appearance	Off-white solid	[9]
IUPAC Name	3-chloro-4-pyridazinecarbonitrile	

The molecule's power lies in the electronic interplay between its substituents and the pyridazine ring. The pyridazine ring is inherently electron-deficient, and this effect is amplified by the potent electron-withdrawing nature of the adjacent cyano group. This electronic arrangement makes the chlorine atom at the C3 position highly susceptible to displacement via nucleophilic aromatic substitution (S_nAr), which is the primary avenue for its synthetic utility.[9]

Caption: Key reactive and functional sites of **3-Chloropyridazine-4-carbonitrile**.

Core Application: A Privileged Scaffold for Kinase Inhibitors


A significant body of research highlights the application of pyridazine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[\[10\]](#)[\[11\]](#) The 3-amino-4-cyanopyridazine motif, directly accessible from **3-Chloropyridazine-4-carbonitrile**, is considered a privileged scaffold for kinase inhibition.[\[12\]](#)

Mechanism of Action: Hinge-Binding Interactions

Most kinase inhibitors function by competing with ATP for binding in a conserved pocket. A key interaction is the formation of hydrogen bonds with the "hinge region" of the kinase. The 3-aminopyridazine-4-carbonitrile scaffold is exceptionally well-suited for this role.

- Hydrogen Bond Donor: The amino group introduced at the C3 position acts as a crucial hydrogen bond donor.
- Hydrogen Bond Acceptors: One of the pyridazine ring nitrogens and the nitrile group at C4 serve as hydrogen bond acceptors.

This trifecta of interaction points allows for high-affinity binding and potent inhibition of kinase activity. The specific substitution on the exocyclic amine (R-group) can then be modified to achieve selectivity for different kinase targets, such as VEGFR-2 or Cyclin-Dependent Kinases (CDKs).[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Generic binding mode of a 3-aminopyridazine-4-carbonitrile inhibitor.

Synthetic Workflow: Nucleophilic Aromatic Substitution (S_nAr)

The conversion of **3-Chloropyridazine-4-carbonitrile** into a diverse library of compounds is primarily achieved through nucleophilic aromatic substitution (S_nAr). The protocol below details a representative reaction with methylamine.^{[9][13]} This procedure can be adapted for a wide range of primary and secondary amines to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev... [ouci.dntb.gov.ua]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. sarpublishation.com [sarpublishation.com]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublishation.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-Chloropyridazine-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 11. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Potential applications of 3-Chloropyridazine-4-carbonitrile in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072934#potential-applications-of-3-chloropyridazine-4-carbonitrile-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com